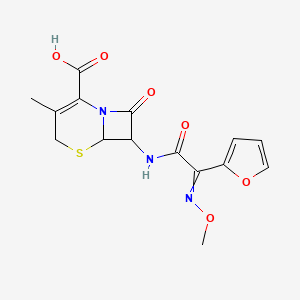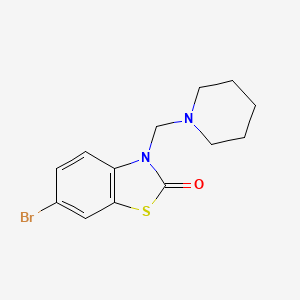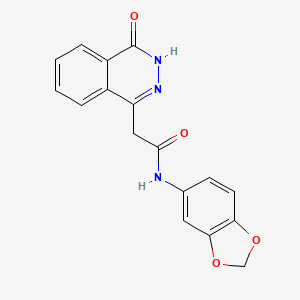
Cefuroxime EP impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefuroxime EP impurity C, also known by its chemical name (6R,7R)-7-[(Z)-(Furan-2-yl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a compound related to the antibiotic cefuroxime. This impurity is often studied to understand the purity and stability of cefuroxime formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefuroxime EP impurity C involves several steps, typically starting with the core structure of cefuroximeSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound. The process is designed to be cost-effective and scalable while maintaining the quality of the impurity .
Chemical Reactions Analysis
Types of Reactions
Cefuroxime EP impurity C undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions such as pH, temperature, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while substitution reactions could introduce new functional groups .
Scientific Research Applications
Cefuroxime EP impurity C has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of cefuroxime formulations.
Biology: Studied for its biological activity and potential effects on microbial resistance.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of cefuroxime.
Industry: Used in the quality control processes of pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Cefuroxime EP impurity C is similar to that of cefuroxime. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Cefuroxime EP impurity C can be compared with other impurities and related compounds such as:
Cefuroxime EP impurity A: Differing in the functional groups attached to the core structure.
Cefuroxime EP impurity B: A mixture of diastereomers with different stereochemistry.
Cefuroxime EP impurity D: Contains different substituents on the core structure.
Each of these impurities has unique properties and roles in the study of cefuroxime’s stability and efficacy.
Properties
Molecular Formula |
C15H15N3O6S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O6S/c1-7-6-25-14-10(13(20)18(14)11(7)15(21)22)16-12(19)9(17-23-2)8-4-3-5-24-8/h3-5,10,14H,6H2,1-2H3,(H,16,19)(H,21,22) |
InChI Key |
XCEHCNSCSADONR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)
![1-(4-Tert-butylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093779.png)
![6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14093786.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093796.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)
